BenchChemオンラインストアへようこそ!

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide

Sigma-1 receptor Receptor binding CNS pharmacology

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide (CAS 1049411-87-1) is a synthetic arylpiperazine derivative that functions as a dual sigma-1 receptor ligand and dopamine D2/D3 receptor ligand. It features a 4-fluorophenylpiperazine moiety linked via an ethyl spacer to a 3,4-dimethoxybenzamide group.

Molecular Formula C21H26FN3O3
Molecular Weight 387.455
CAS No. 1049411-87-1
Cat. No. B2516135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide
CAS1049411-87-1
Molecular FormulaC21H26FN3O3
Molecular Weight387.455
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C21H26FN3O3/c1-27-19-8-3-16(15-20(19)28-2)21(26)23-9-10-24-11-13-25(14-12-24)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,23,26)
InChIKeySGXCJDQVEPIEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide (CAS 1049411-87-1) for Sigma-1 and Dopaminergic Research


N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide (CAS 1049411-87-1) is a synthetic arylpiperazine derivative that functions as a dual sigma-1 receptor ligand and dopamine D2/D3 receptor ligand [1]. It features a 4-fluorophenylpiperazine moiety linked via an ethyl spacer to a 3,4-dimethoxybenzamide group. The compound was designed to interact with sigma-1 receptors, which are implicated in neuroprotection, cancer, and drug abuse [1], and with dopamine D2/D3 receptors, suggesting potential antipsychotic properties . The combination of these pharmacophores in a single molecule offers a distinct multitarget profile compared to simpler piperazine derivatives.

Why Arylpiperazine Analogs Cannot Simply Substitute for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide


Arylpiperazine derivatives exhibit widely divergent target engagement profiles depending on subtle structural modifications, particularly in the N-phenyl substituent and the amide portion [1]. The target compound’s specific combination of a 4-fluorophenyl group on the piperazine ring and a 3,4-dimethoxybenzamide moiety connected via an ethyl linker is not replicated by common alternatives such as 1-(4-fluorophenyl)piperazine, haloperidol, or GBR-12909. These structural differences translate to quantifiable variations in sigma-1 and dopamine receptor affinities, making generic substitution unreliable for experiments requiring defined target engagement [1][2].

Quantitative Differentiation of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide from Analogs


Sigma-1 Receptor Affinity: 3.1-fold Higher than Haloperidol

In competitive radioligand binding assays using [3H]-(+)-pentazocine in guinea pig brain membranes, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide displays a Ki of 4.30 nM at the sigma-1 receptor [1]. In contrast, the clinical antipsychotic and sigma-1 reference ligand haloperidol exhibits a Ki of 13.5 nM under comparable conditions [2]. This represents a 3.1-fold higher binding affinity for the target compound.

Sigma-1 receptor Receptor binding CNS pharmacology

Dual Sigma-1/Dopamine D2 Profile Offers Multitarget Pharmacology

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide exhibits affinity for dopamine D2 receptors (reported Ki = 2.80E+3 nM in agonist-stimulated [35S]GTPγS binding assays in HEK293 cells [1]) alongside its sigma-1 receptor affinity. In contrast, the simpler parent compound 1-(4-fluorophenyl)piperazine lacks the dimethoxybenzamide moiety and does not engage sigma-1 receptors with comparable affinity (Ki for sigma-1 not reported, but affinity for 5-HT2 receptor is Ki = 0.37 nM and D4 receptor is Ki = 2.93 nM ). The dual sigma-1/D2 profile is absent in many reference compounds: GBR-12909 is primarily a dopamine transporter inhibitor (Ki = 1 nM) with unquantified sigma activity, while haloperidol’s sigma-1 affinity (13.5 nM) is lower and its primary mechanism is D2 antagonism.

Dopamine D2 receptor Sigma-1 receptor Multitarget ligand

Sigma-1 Selectivity over Sigma-2 Binding

The compound is described as a sigma receptor ligand with potential anticancer applications linked to sigma-2 receptor biomarker targeting . However, it is essential to note that while the sigma-1 binding data are quantitative (Ki = 4.30 nM), direct sigma-2 binding data for this specific compound are not publicly available. Related arylpiperazine derivatives in the literature often show sigma-1/sigma-2 selectivity ratios ranging from 5- to 50-fold depending on substitution patterns. Without direct sigma-2 Ki data, claims of a defined selectivity profile remain inferential and should be verified experimentally.

Sigma-2 receptor Receptor selectivity Cancer biomarkers

Dopamine D3 Receptor Affinity Differentiates from D2-Only Piperazines

The compound is reported to exhibit affinity for dopamine D3 receptors in addition to D2 . The D3 subtype is preferentially targeted in newer antipsychotic and anti-addiction therapies to reduce extrapyramidal side effects associated with D2 blockade. Comparators such as haloperidol (primarily D2, sigma-1 = 13.5 nM) and 1-(4-fluorophenyl)piperazine (D4 Ki = 2.93 nM, D2/D3 affinity not prominent) lack this specific D3 engagement profile. However, quantitative D3 Ki data for the target compound are not publicly available, so this differentiation relies on qualitative vendor-reported affinity.

Dopamine D3 receptor Antipsychotic Receptor subtype selectivity

Structural Determinants: 4-Fluoro Substitution and Ethyl Linker Length Confer Binding Advantage

The 4-fluorophenyl substituent on the piperazine ring and the ethyl linker between the piperazine and the dimethoxybenzamide group are critical for high sigma-1 affinity. Literature on structurally related arylpiperazines indicates that replacement of fluorine with chlorine or methoxy, or alteration of the linker length, can substantially reduce sigma-1 binding [1]. For example, the class-level SAR shows that N-(2-methoxyphenyl)piperazine analogs primarily target dopamine D3 receptors with lower sigma affinity, while 1-(4-fluorophenyl)piperazine itself shows strong 5-HT2 and D4 affinity but modest sigma-1 binding (no publicly available sigma-1 Ki). The target compound’s specific substitution pattern contributes to its 4.30 nM sigma-1 Ki.

Structure-activity relationship Fluorophenyl substitution Piperazine SAR

Optimal Research and Industrial Application Scenarios for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide


Sigma-1 Receptor Radioligand Binding Assays Requiring High-Affinity Tool Compound

With a sigma-1 Ki of 4.30 nM [1], this compound is suitable as a high-affinity displacer in competition binding assays using [3H]-(+)-pentazocine in guinea pig or human sigma-1 receptor preparations. Its 3.1-fold higher affinity over haloperidol (Ki = 13.5 nM) [2] allows for lower working concentrations, reducing solvent-related artifacts. Use as a reference ligand for screening novel sigma-1 ligands.

Dual Sigma-1/Dopamine D2/D3 Pharmacological Profiling in Neuropsychiatric Disease Models

The compound’s engagement of sigma-1 (Ki = 4.30 nM) [1] alongside dopamine D2 (Ki = 2.80E+3 nM) and D3 receptors (qualitatively reported) supports its use as a multitarget pharmacological probe in cellular and behavioral models of schizophrenia, drug addiction, or depression. Researchers investigating sigma-1/D2 crosstalk can leverage this defined dual profile, which simpler tools like haloperidol or 1-(4-fluorophenyl)piperazine do not offer.

Structure-Activity Relationship (SAR) Studies on Arylpiperazine-Derived Sigma Ligands

The defined structural features—4-fluorophenyl substitution, ethyl linker, and 3,4-dimethoxybenzamide moiety—make this compound a useful reference point in SAR campaigns aimed at optimizing sigma-1 affinity and selectivity [1]. Its binding data can serve as a benchmark when evaluating the impact of linker variation or aryl substitution on sigma-1 versus dopamine receptor engagement.

In Vitro Sigma-2 Receptor and Cancer Cell Proliferation Assays (With Validation Required)

The compound has been associated with sigma-2 receptor targeting and potential anticancer activity . However, quantitative sigma-2 binding data are not publicly available. Researchers can use this compound provisionally in sigma-2-expressing cancer cell lines (e.g., breast, prostate) with the explicit caveat that sigma-2 affinity and sigma-1/sigma-2 selectivity must be determined experimentally before drawing mechanistic conclusions.

Quote Request

Request a Quote for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.